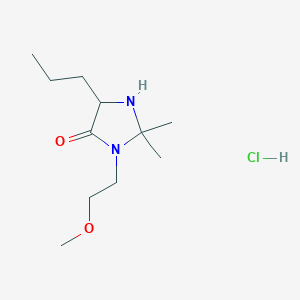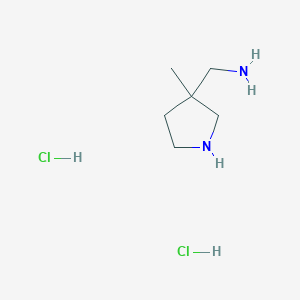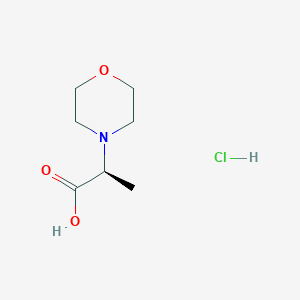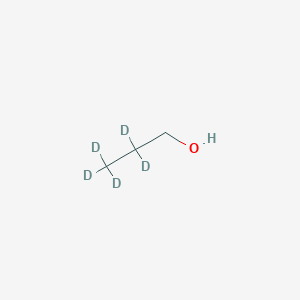
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide
Übersicht
Beschreibung
The compound “2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide” is an organic compound . It has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reviewed . The optimal structure of the pyridine group was found to be 5-CF3 . The spatial configuration of the carbon atoms connected to R3 plays an important role. When the carbon atom is in S configuration, the fungicidal activity of the compound is the best .Molecular Structure Analysis
The molecular structure of the compound includes a trifluoromethyl group, which enhances its reactivity and makes it suitable for constructing complex molecular architectures. The empirical formula of the compound is C8H8ClF3N2S .Chemical Reactions Analysis
The compound has been used in a variety of scientific and laboratory experiments. It has been studied for its potential to act as a reactant, catalyst, or intermediate in a variety of chemical reactions.Physical And Chemical Properties Analysis
The compound is solid in form . The molecular weight of the compound is 293.14 . The InChI key of the compound is UDYJQMDCWQLTBQ-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Synthesis and Intermediates in Chemical Reactions
The compound 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide is an example of a pyridine derivative that plays a crucial role in the synthesis of various chemicals, including pesticides and pharmaceuticals. Studies have focused on the synthesis of related compounds, such as 2,3-Dichloro-5-trifluoromethyl pyridine and 2-chloro-5-trifluoromethyl pyridine, highlighting their importance as intermediates in the development of agrochemicals and biochemicals. These processes often involve the optimization of reaction conditions to enhance yield and efficiency, showcasing the compound's relevance in synthetic chemistry and its potential application in creating more effective chemical products (Lu Xin-xin, 2006); (Li Zheng-xiong, 2004).
Structural and Crystallographic Studies
Research into the structural properties of pyridine derivatives, including those similar to the compound of interest, has provided insights into their molecular configurations and interactions. For instance, the crystal structure analysis of the fungicide fluazinam, a closely related compound, reveals the geometric relationships between its constituent rings and the types of intermolecular interactions stabilizing its crystal form. Such studies are critical for understanding the physical and chemical properties of these compounds, informing their practical applications in various scientific fields (Youngeun Jeon et al., 2013).
Development of Herbicides
The synthesis of related pyridine derivatives has direct implications in the development of herbicides. The creation of specific intermediates, such as 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, demonstrates the utility of these compounds in producing herbicides like trifloxysulfuron. This area of research not only underscores the compound's role in agricultural chemistry but also highlights the ongoing efforts to enhance the efficacy and selectivity of herbicidal agents, contributing to more sustainable farming practices (Zuo Hang-dong, 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2,2-difluoro-N-methylethanethioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF5N2S/c1-16-7(18)8(11,12)6-5(10)2-4(3-17-6)9(13,14)15/h2-3H,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRRRFVGPFYTCBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)C(C1=C(C=C(C=N1)C(F)(F)F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF5N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-2,2-difluoro-N-methylethanethioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[(1-methyl-1H-pyrazol-4-yl)oxy]benzoic acid](/img/structure/B1436171.png)






